molecular formula C17H25N3O3S B2490573 N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797560-48-5

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2490573
CAS RN: 1797560-48-5
M. Wt: 351.47
InChI Key: DVSIDQXEKMSSEC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 67-70°C .

Scientific Research Applications

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

A series of polymethoxylated-pyrazoline benzene sulfonamides, closely related to the chemical structure of interest, have been investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as for their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. While their tumor selectivity was less than that of reference compounds 5-Fluorouracil and Melphalan, trimethoxy derivatives displayed more selectivity judged by cytotoxicity assays. The compounds exhibited superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the range of 26.5–55.5 nM against hCA I and 18.9–28.8 nM against hCA II, respectively (K. Kucukoglu et al., 2016).

Synthesis and Bioactivities as Inhibitors

The synthesis of 4-(3-Substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides explored their chemical structures and evaluated their inhibition potency against human carbonic anhydrase isoenzymes hCA I and hCA II, and acetylcholinesterase (AChE) enzyme. These compounds, which include a pyrazoline and sulfonamide pharmacophore, showed inhibition constants in the range of 27.9 ± 3.2-74.3 ± 28.9 nM for hCA isoenzymes and Ki values in the range of 37.7 ± 14.4-89.2 ± 30.2 nM for AChE enzyme. Their cytotoxicities were investigated, showing low selectivity towards cancer cell lines except for compounds with specific substituents, suggesting their potential as novel candidates for CAs or AChE inhibitors (Dilan Ozmen Ozgun et al., 2019).

Antiproliferative Activities

Research on pyrazole-sulfonamide derivatives designed from specific compounds showed promising broad-spectrum antitumor activity against HeLa and C6 cell lines. These compounds exhibited especially cell-selective effects against rat brain tumor cells (C6), with some showing higher activity than the commonly used anticancer drugs 5-fluorouracil and cisplatin. This highlights the therapeutic potential of pyrazole-sulfonamide derivatives in cancer treatment (Samet Mert et al., 2014).

properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-6-17(23-5,15-10-8-7-9-11-15)12-18-24(21,22)16-13(2)19-20(4)14(16)3/h7-11,18H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIDQXEKMSSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=C(N(N=C1C)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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